molecular formula C8H10BrClFN B2582991 2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride CAS No. 2580209-03-4

2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B2582991
CAS No.: 2580209-03-4
M. Wt: 254.53
InChI Key: XJSFUQZWUXTUOY-UHFFFAOYSA-N
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Description

Directed Ortho-Metalation Applications

The bromine atom facilitates regioselective functionalization via:

  • Suzuki-Miyaura cross-coupling with boronic acids
  • Ullmann-type amination reactions
  • Halogen exchange for radiofluorination (e.g., ^18^F labeling)

Conformational Studies

The ortho-fluorine influences molecular geometry through:

  • Steric effects from van der Waals radius (1.47 Å)
  • Electronic effects altering amine basicity (pKa ~8.5)
  • Through-space couplings observed in ^19^F NMR spectra

Properties

IUPAC Name

2-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSFUQZWUXTUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride.

    Amination: The resulting 2-bromo-6-fluorophenyl compound is then reacted with ethylamine to introduce the ethanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Antidepressant Activity : Research indicates that compounds similar to 2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride exhibit properties that may influence neurotransmitter systems, potentially offering antidepressant effects. Studies have shown that modifications in the structure can enhance selectivity towards serotonin receptors, making it a candidate for further exploration in treating depression .
  • Anticancer Properties : The compound has been evaluated for its efficacy against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in tumor cells, although further research is needed to elucidate the mechanisms involved .
  • Neurological Disorders : Similar compounds have been explored for their neuroprotective effects. They may offer benefits in conditions such as Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Data Table: Summary of Research Findings

Application AreaDescriptionReferences
Antidepressant ActivityPotential modulation of serotonin receptors leading to antidepressant effects
Anticancer PropertiesInhibition of cell proliferation in cancer cell lines
Neurological DisordersNeuroprotective effects potentially beneficial for Alzheimer's disease

Antidepressant Activity Study

A study conducted by Tsutomu et al. (2009) evaluated the antidepressant-like effects of structurally similar compounds in animal models. The findings indicated significant improvements in behavioral tests correlating with increased serotonin levels in the brain, suggesting a mechanism involving serotonin receptor modulation .

Anticancer Properties Investigation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers assessed the anticancer activity of various halogenated phenethylamines, including this compound. The results demonstrated that these compounds could effectively reduce viability in several cancer cell lines, with particular efficacy noted against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)ethanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its molecular targets. The ethanamine group can interact with amino acid residues in the active site of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Notes
2-(2-Bromo-6-fluorophenyl)ethanamine HCl 2-Br, 6-F C₈H₉BrClFN ~272.53* Halogenation enhances metabolic stability
2-(3-Bromophenyl)ethanamine HCl 3-Br C₈H₁₀BrClN 236.53 Lower polarity due to absence of F
2-(4-Bromophenyl)ethanamine HCl 4-Br C₈H₁₁BrClN 244.54 Distinct NMR shifts (δH 2.81–7.40)
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl 2-Br, 4-F (chiral center) C₈H₁₀BrClFN 254.53 Enantioselectivity may affect bioactivity
2-(3-Bromo-2,6-difluorophenyl)ethanamine HCl 3-Br, 2,6-diF C₈H₇BrClF₂N 272.50 Increased electronegativity from two F atoms

*Estimated based on similar compounds.

Key Observations:

Chirality and Bioactivity :

  • The (S)-enantiomer of 1-(2-Bromo-4-fluorophenyl)ethanamine HCl demonstrates the importance of stereochemistry in receptor binding, a factor relevant to the target compound if chiral centers are present.

Molecular Weight and Solubility: The addition of fluorine and bromine increases molecular weight compared to non-halogenated analogs, likely reducing aqueous solubility but improving lipid membrane permeability .

Key Insights:

  • Halogen vs. Heterocyclic Moieties : Unlike tryptamine derivatives , the target compound lacks an indole ring, which may limit HSP90 interactions but improve selectivity for other targets.
  • Receptor Specificity : The 2C-series compounds highlight how substituents (e.g., methoxy, thio) dictate receptor engagement, suggesting that the Br/F combination in the target compound could uniquely modulate serotonin or adrenergic receptors.
  • Functional Group Impact : The thioether group in 2-(decylthio)ethanamine HCl underscores the role of sulfur in enhancing antimicrobial activity, a feature absent in the target compound but relevant for structure-activity relationship (SAR) analysis.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Bromo-6-fluorophenyl)ethanamine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of a bromo-fluoro-substituted phenyl precursor. For example:

Precursor Preparation : Start with 2-bromo-6-fluorophenethyl bromide, reacting with ammonia under controlled pH (basic conditions) to form the primary amine.

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization from a solvent like acetone/ether to isolate the hydrochloride salt .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity. Confirm purity via HPLC (UV detection at 254 nm) and LC-MS .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture .
  • Waste Disposal : Collect organic waste separately and neutralize acidic residues before disposal via certified chemical waste services .

Q. What analytical techniques are most reliable for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water) coupled with UV-Vis or mass spectrometry. Compare retention times and spectral data against reference standards .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month). Monitor degradation via NMR (disappearance of amine protons) and TLC (new spots indicating impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR and X-ray crystallography) when characterizing this compound?

  • Methodological Answer :
  • NMR vs. X-ray Discrepancies : If NMR suggests a different conformation than X-ray, perform dynamic NMR experiments (variable-temperature or NOESY) to detect rotational barriers. Cross-validate with computational methods (DFT calculations for optimized geometries) .
  • Crystallographic Refinement : Use SHELXL for small-molecule refinement. Adjust thermal parameters and occupancy factors to resolve disorder in the crystal lattice .

Q. What strategies are effective in determining the crystal structure of this compound using SHELX software?

  • Methodological Answer :

Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Apply SHELXD for direct methods to locate heavy atoms (Br, Cl). For light atoms (C, N, F), use iterative Fourier recycling.

Refinement : In SHELXL, refine anisotropic displacement parameters and hydrogen positions. Validate using R-factor convergence (<5%) and check for outliers in the CIF file .

Q. How can the inhibitory effects of this compound on monoamine oxidases (MAOs) be systematically evaluated?

  • Methodological Answer :
  • Enzyme Assay : Incubate MAO-A/MAO-B with kynuramine (substrate) and varying concentrations of the compound. Measure fluorescent 4-hydroxyquinoline product (λ_ex = 315 nm, λ_em = 380 nm).
  • IC50 Determination : Plot inhibition % vs. log[compound] using nonlinear regression. Compare to reference inhibitors (e.g., selegiline for MAO-B). Include negative controls (vehicle-only) to rule out solvent effects .

Q. How can researchers design experiments to investigate the compound’s interaction with heat shock proteins (HSPs) using molecular docking and in vitro assays?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions between the compound and HSP90’s ATP-binding pocket. Focus on hydrogen bonds (e.g., with Glu527) and hydrophobic contacts (e.g., Tyr604) .
  • In Vitro Validation : Perform surface plasmon resonance (SPR) to measure binding affinity (KD). Use isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

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